
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline, 2-fluoro-6-methoxybenzoic acid, and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and room temperature.
Procedure: The 4-bromoaniline is first dissolved in a suitable solvent like dichloromethane. The 2-fluoro-6-methoxybenzoic acid is then added, followed by the coupling reagent. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis results in the formation of 2-fluoro-6-methoxybenzoic acid and 4-bromoaniline.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and methoxy groups can influence its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of its target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-iodophenyl)-2-fluoro-6-methoxybenzamide
- N-(4-methylphenyl)-2-fluoro-6-methoxybenzamide
Uniqueness
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide is unique due to the presence of the bromine atom, which can significantly affect its reactivity and interaction with biological targets compared to its chloro, iodo, or methyl analogs. The combination of fluorine and methoxy groups further enhances its distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
883791-51-3 |
|---|---|
Formule moléculaire |
C14H11BrFNO2 |
Poids moléculaire |
324.14 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-fluoro-6-methoxybenzamide |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-12-4-2-3-11(16)13(12)14(18)17-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,17,18) |
Clé InChI |
ZCIMLQHLQNSDFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12001248.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)

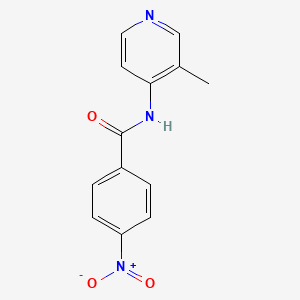
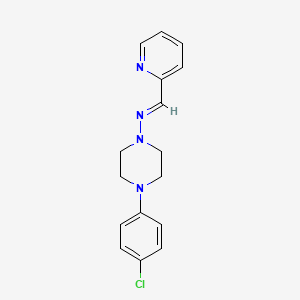
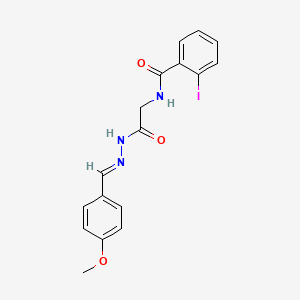




![4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12001311.png)
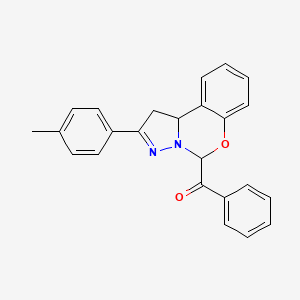
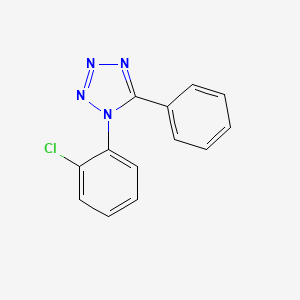
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)
